Dodecenylsuccinic anhydride

Catalog No.
S526485
CAS No.
25377-73-5
M.F
C16H26O3
M. Wt
266.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecenylsuccinic anhydride

CAS Number

25377-73-5

Product Name

Dodecenylsuccinic anhydride

IUPAC Name

3-[(E)-dodec-1-enyl]oxolane-2,5-dione

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+

InChI Key

WVRNUXJQQFPNMN-VAWYXSNFSA-N

SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O

Solubility

Soluble in DMSO

Synonyms

Dodecenylsuccinic anhydride; DDSA; Dodecenylsuccinic acid anhydride; Rikacid DDSA;

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O

Isomeric SMILES

CCCCCCCCCC/C=C/C1CC(=O)OC1=O

Description

The exact mass of the compound Dodecenylsuccinic anhydride is 266.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Resin and Polymer Chemistry

    DDSA is a key component in the synthesis of alkyd resins, epoxy resins, and other polymeric materials []. These resins find use in coatings, adhesives, and composites due to their desirable properties like flexibility, adhesion, and durability []. Research explores how DDSA's structure and concentration influence the final properties of the cured resins [].

  • Surface Modification

    DDSA can be used to modify the surface properties of various materials. Studies have investigated its use for hydrophobization (making surfaces repel water) of pigments and fillers used in paints and coatings []. Additionally, DDSA can improve adhesion between different materials by creating functional groups on the surface that promote bonding [].

  • Drug Delivery Systems

    Research explores the potential of DDSA in designing drug delivery systems. Its hydrophobic nature allows for the formation of micelles, which are nanoparticles that can encapsulate drugs and improve their solubility and bioavailability [].

  • Biocompatible Materials

    Dodecenylsuccinic anhydride shows promise in developing biocompatible materials for biomedical applications. Studies explore its use in creating hydrogels for tissue engineering and drug delivery due to its non-toxicity and ability to form cross-linked networks [].

Dodecenylsuccinic anhydride is a chemical compound with the formula C₁₆H₂₆O₃. It is primarily recognized for its role as a curing agent in epoxy resins and as a corrosion inhibitor. This compound appears as a yellow liquid with low viscosity, making it easy to handle in various applications. Dodecenylsuccinic anhydride is notable for imparting excellent physical, chemical, and electrical properties to cured resins, enhancing their performance in diverse industrial settings .

, particularly in polymer chemistry. It reacts with epoxy resins through a process known as cross-linking, where the anhydride group reacts with hydroxyl groups present in the resin. This reaction leads to the formation of a thermoset material that exhibits enhanced mechanical properties and thermal stability. Additionally, dodecenylsuccinic anhydride can undergo hydrolysis, converting into dodecenyl succinic acid when exposed to water .

The synthesis of dodecenylsuccinic anhydride typically involves the reaction between polyisobutylene and maleic anhydride. This process can be summarized in several steps:

  • Mixing: Polyisobutylene is mixed with maleic anhydride in specific molar ratios.
  • Catalysis: A catalyst and initiator are added to the reaction mixture, and the pH is adjusted.
  • Heating: The reaction mixture is heated while stirring to facilitate the reaction.
  • Distillation: After completion of the reaction, the product is distilled under pressure to isolate dodecenylsuccinic anhydride .

This method is noted for its simplicity and cost-effectiveness, allowing for high yields of the target compound.

Dodecenylsuccinic anhydride has a variety of applications across different industries:

  • Curing Agent: Primarily used as a curing agent for epoxy resins, enhancing their mechanical and thermal properties.
  • Corrosion Inhibitor: Functions as a rust preventive agent in lubricating oils, hydraulic fluids, and coatings.
  • Additive: Utilized in paints, adhesives, synthetic resins, rubbers, and other formulations to improve performance characteristics .

Research has shown that dodecenylsuccinic anhydride can modify the physicochemical properties of various materials. For example, when used to esterify starches, it enhances their emulsification capacity and stability in Pickering emulsions compared to other similar compounds like octenyl succinic anhydride. This modification leads to improved water solubility and swelling power of the starch granules .

Dodecenylsuccinic anhydride shares structural similarities with several other compounds that also contain succinic anhydride moieties. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Octenyl Succinic AnhydrideUnsaturated fatty acidWidely used for modifying starches; better emulsification properties than dodecenyl succinic anhydride .
Maleic AnhydrideUnsaturated dicarboxylic acidCommonly used as a precursor for various polymers; less specialized than dodecenyl succinic anhydride .
Succinic AnhydrideSaturated dicarboxylic acidUtilized in various polymer applications but lacks the unique curing properties of dodecenyl succinic anhydride .

Dodecenylsuccinic anhydride's unique combination of low viscosity and effective curing capabilities distinguishes it from these similar compounds, making it particularly valuable in epoxy resin formulations and corrosion prevention applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

266.1882

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 744 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 744 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 681 of 744 companies with hazard statement code(s):;
H315 (93.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (65.93%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25377-73-5
19532-92-4

General Manufacturing Information

2,5-Furandione, 3-(dodecen-1-yl)dihydro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
THE NORMAL AND AT LEAST TWO BRANCHED-CHAIN DODECENYLS ARE USED COMMERCIALLY. /DODECENYLSUCCINIC ANHYDRIDES/

Dates

Modify: 2023-08-15
1: Padil VV, Senan C, Černík M. Dodecenylsuccinic anhydride derivatives of gum karaya (Sterculia urens): preparation, characterization, and their antibacterial properties. J Agric Food Chem. 2015 Apr 15;63(14):3757-65. doi: 10.1021/jf505783e. Epub 2015 Apr 6. PubMed PMID: 25797306.

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